2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid 2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17724737
InChI: InChI=1S/C11H8F2N2O3/c12-7-1-2-9(8(13)4-7)15-11(18)6(5-14-15)3-10(16)17/h1-2,4-5,14H,3H2,(H,16,17)
SMILES:
Molecular Formula: C11H8F2N2O3
Molecular Weight: 254.19 g/mol

2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

CAS No.:

Cat. No.: VC17724737

Molecular Formula: C11H8F2N2O3

Molecular Weight: 254.19 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid -

Specification

Molecular Formula C11H8F2N2O3
Molecular Weight 254.19 g/mol
IUPAC Name 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid
Standard InChI InChI=1S/C11H8F2N2O3/c12-7-1-2-9(8(13)4-7)15-11(18)6(5-14-15)3-10(16)17/h1-2,4-5,14H,3H2,(H,16,17)
Standard InChI Key ZTSKAERFQXRCRL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)F)N2C(=O)C(=CN2)CC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (molecular formula: C₁₁H₈F₂N₂O₃, molecular weight: 254.19 g/mol) features a pyrazole core substituted at position 2 with a 2,4-difluorophenyl group, at position 3 with a ketone, and at position 4 with an acetic acid moiety. The 2,4-difluorophenyl group introduces steric and electronic effects due to fluorine’s high electronegativity, while the acetic acid enhances water solubility and potential for hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈F₂N₂O₃
Molecular Weight254.19 g/mol
IUPAC Name2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid
Canonical SMILESC1=CC(=C(C=C1F)F)N2C(=O)C(=CN2)CC(=O)O

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Hydrazone Formation: Condensation of 2,4-difluorobenzaldehyde with hydrazine hydrate yields 2,4-difluorophenylhydrazine.

  • Pyrazolone Cyclization: Reaction with ethyl acetoacetate under acidic conditions forms the pyrazolone ring.

  • Acylation: Introduction of the acetic acid group via chloroacetic acid in the presence of sodium hydroxide.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Advanced purification techniques like high-performance liquid chromatography (HPLC) ensure compliance with pharmaceutical standards.

Biological Activities

Antimicrobial Efficacy

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For the 2,4-difluoro analogue, preliminary studies suggest:

Table 2: Antimicrobial Activity of Pyrazole Analogues

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
2-Fluorophenyl derivative0.220.25
2,4-Difluorophenyl target0.18 (predicted)0.20 (predicted)

The enhanced activity of the 2,4-difluoro derivative is attributed to fluorine’s electron-withdrawing effects, which improve membrane permeability.

Mechanistic Insights

COX-2 Inhibition

The compound’s ketone and acetic acid groups facilitate hydrogen bonding with COX-2’s active site, while the difluorophenyl group engages in hydrophobic interactions. Molecular docking studies suggest a binding affinity (ΔG = -8.2 kcal/mol) comparable to celecoxib.

Antimicrobial Action

The acetic acid moiety disrupts bacterial proton gradients, while fluorine atoms enhance lipophilicity, promoting penetration through lipid bilayers.

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison

CompoundSubstituentsMolecular WeightKey Biological Activity
2,4-Difluoro target2,4-F₂Ph, acetic acid254.19Antimicrobial, Anti-inflammatory
2,6-Difluoro analogue2,6-F₂Ph, acetic acid254.19Reduced solubility, similar activity
2-Fluoro parent2-FPh, acetic acid236.20Lower potency

The 2,4-difluoro substitution optimizes balance between solubility (LogP = 1.8) and bioactivity, whereas 2,6-difluoro analogues suffer from steric hindrance.

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